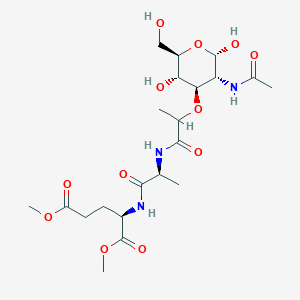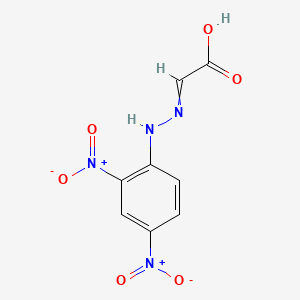
Glyoxylate 2,4-dinitrophenylhydrazone
概要
説明
Glyoxylate 2,4-dinitrophenylhydrazone is a chemical compound known for its distinctive yellow crystalline appearance. It is primarily used in analytical chemistry for the detection and quantification of glyoxylate in biological samples. The compound is formed through the reaction of glyoxylate with 2,4-dinitrophenylhydrazine, resulting in a hydrazone derivative. This compound is significant in various scientific research fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glyoxylate 2,4-dinitrophenylhydrazone involves a condensation reaction where glyoxylate reacts with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions, facilitating the nucleophilic addition of the hydrazine to the carbonyl group of glyoxylate, followed by the elimination of water to form the hydrazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic techniques.
化学反応の分析
Types of Reactions: Glyoxylate 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Nucleophilic Addition-Elimination: The compound readily reacts with carbonyl groups in acidic conditions to form hydrazone derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its hydrazone structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Acidic Conditions: The formation of this compound typically requires an acidic environment to facilitate the nucleophilic addition of the hydrazine to the carbonyl group.
Organic Solvents: The compound is soluble in organic solvents such as ethanol, acetone, and chloroform, which are often used in its reactions and purification processes.
Major Products Formed: The primary product formed from the reaction of glyoxylate with 2,4-dinitrophenylhydrazine is the hydrazone derivative itself. This compound can further react with other carbonyl-containing compounds to form additional hydrazone derivatives.
科学的研究の応用
Glyoxylate 2,4-dinitrophenylhydrazone has several scientific research applications, including:
Analysis of Glyoxylate in Biological Samples: It is used in high-performance liquid chromatographic methods to determine glyoxylate levels in biological samples, such as rat liver.
Studying Bacterial Metabolism: The compound is utilized in research on bacterial metabolism, particularly in studies involving the oxidation of certain compounds by bacteria.
Thin-Layer Chromatography: It is employed in thin-layer chromatography for the separation and identification of keto acids, which are important in various metabolic processes.
Research in Dermatology: The compound has been used in dermatological research to study metabolic pathways like the glyoxylate shunt in mammalian skin.
Carbohydrate Analysis: In carbohydrate chemistry, it is used for the periodate oxidation analysis of carbohydrates, aiding in the elucidation of carbohydrate structures.
作用機序
The mechanism of action of Glyoxylate 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of glyoxylate (the addition stage) to form an intermediate compound, which then loses a molecule of water (the elimination stage) to yield the hydrazone derivative. This reaction mechanism is crucial for its application in detecting and quantifying carbonyl-containing compounds.
類似化合物との比較
2,4-Dinitrophenylhydrazine: This compound is similar in structure and reactivity, commonly used for the detection of carbonyl compounds.
Glyoxylic Acid: As a precursor in the synthesis of Glyoxylate 2,4-dinitrophenylhydrazone, glyoxylic acid shares some chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific application in the detection and analysis of glyoxylate in biological samples. Its formation through a nucleophilic addition-elimination reaction and its distinctive yellow crystalline appearance further distinguish it from other similar compounds.
特性
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUGEKEJZNTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953550 | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-42-7 | |
| Record name | Glyoxylate 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




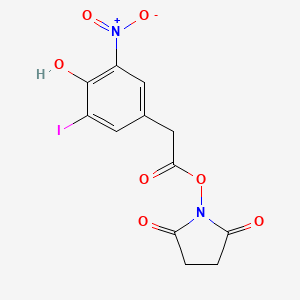
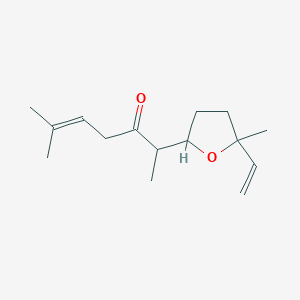
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)



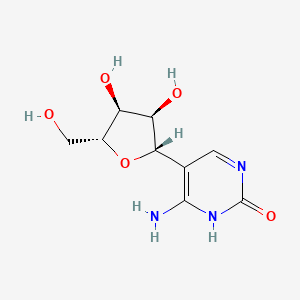
![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
